molecular formula C22H22N4O4S2 B2837990 ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate CAS No. 1795298-87-1

ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

Cat. No. B2837990
CAS RN: 1795298-87-1
M. Wt: 470.56
InChI Key: AGKPHBOIHMNDSS-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Related to thiophene are benzothiophene and dibenzothiophene, containing the thiophene structure. Compounds like ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate likely have complex structures with multiple rings .


Synthesis Analysis

The synthesis of thiophene-based compounds often involves cyclization reactions . For example, the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide has been reported .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be quite complex. For example, the compound 2-(Thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid has an empirical formula of C14H13NO3S2 and a molecular weight of 307.39 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2-Thiophenecarboxaldehyde, a related compound, has a refractive index of 1.591, a boiling point of 198 °C, and a density of 1.2 g/mL at 25 °C .

Scientific Research Applications

Biological Activity

Thiophene-based analogs are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene-based compounds, like the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties . They are used in the treatment of chronic inflammatory diseases such as rheumatoid arthritis, arthrosis, and gout .

Anticancer Properties

Thiophene derivatives exhibit many pharmacological properties such as anticancer . They have been used in the development of new anti-cancer drug candidates .

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . They have been used in the development of new antimicrobial agents .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . They have been investigated for their potential applications in display technology .

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the development of organic field-effect transistors (OFETs) . They have been investigated for their potential applications in electronic devices .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have been used to protect metals and other materials from corrosion .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, 2-Thiophenecarboxaldehyde is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

properties

IUPAC Name

ethyl 2-[[2-[2-(thiophene-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-2-30-21(29)15-5-3-4-6-16(15)23-19(27)12-26-9-7-17-18(11-26)32-22(24-17)25-20(28)14-8-10-31-13-14/h3-6,8,10,13H,2,7,9,11-12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPHBOIHMNDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

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